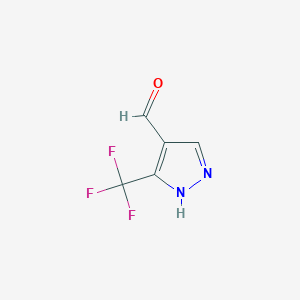
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
説明
Trifluoromethyl groups (CF3) are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups and pyrazole rings would consist of a 5-membered ring with three carbon atoms and two nitrogen atoms, with a trifluoromethyl group attached .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. It has been used in the trifluoromethylation of carbon-centered radical intermediates .科学的研究の応用
Pharmaceutical Drug Development
The trifluoromethyl group (-CF3) is a common pharmacophore in many FDA-approved drugs . The presence of this group can significantly affect a drug’s metabolic stability, lipophilicity, and bioavailability. 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde could serve as a precursor in synthesizing new drug candidates, particularly those targeting disorders where modulation of protein interactions or enzyme inhibition is beneficial.
Agrochemical Synthesis
Compounds with a trifluoromethyl group have been found to exhibit higher fungicidal activity compared to other derivatives . This compound could be used to synthesize novel agrochemicals that protect crops from fungal pathogens, potentially leading to more resilient food sources.
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is known to improve the pharmacokinetic properties of molecules . 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde could be instrumental in the design of new medicinal compounds with better efficacy and reduced side effects.
作用機序
Target of Action
Compounds with trifluoromethyl groups are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s hypothesized that the trifluoromethyl group in similar compounds may impair mitochondrial oxidative phosphorylation . Another hypothesis suggests that such compounds might target the gill, interfering with gill ion uptake .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage .
Pharmacokinetics
Flutamide undergoes extensive first-pass metabolism, and its major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .
Result of Action
The trifluoromethyl group in similar compounds has been associated with various pharmacological activities .
将来の方向性
特性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPLGPGUPPHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651739 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1001020-14-9 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001020-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde?
A1: 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as a versatile building block for synthesizing various heterocyclic compounds. For instance, it reacts with β-enaminoketones in the presence of Iron(III) chloride to yield pyrazolo[3,4-b]pyridines []. This aldehyde can also be converted to its corresponding oxime, which can be further derivatized. For example, cyclization of 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oximes, catalyzed by silver triflate, leads to the formation of 1H-pyrazolo[4,3-c]pyridine 5-oxides [].
Q2: How does the structure of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde derivatives influence their crystal packing?
A2: The presence of various substituents on the pyrazole ring, along with the trifluoromethyl group, significantly impacts the crystal packing of these derivatives. For example, in the crystal structure of 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime, S⋯N contacts are observed []. In another derivative, (E)-1-Methyl-5-(3-methyl-4-chlorophenoxy)-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-acetyloxime, C—H⋯O hydrogen bonds, π–π interactions, and dipole–dipole interactions contribute to the crystal packing stability []. These structural features highlight the potential for designing derivatives with specific intermolecular interactions, which can be crucial for developing new materials or pharmaceutical compounds.
Q3: What analytical techniques are commonly used to characterize 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its derivatives?
A3: Characterization of these compounds often involves a combination of techniques. X-ray crystallography is crucial for determining the three-dimensional structure and analyzing crystal packing arrangements [, ]. Additionally, detailed NMR spectroscopic investigations, including 1H, 13C, 15N, and 19F NMR, are performed to elucidate the structures and confirm the identity of synthesized compounds []. These analytical methods provide valuable insights into the structural features and properties of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



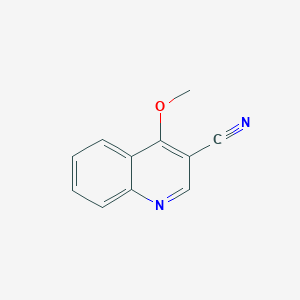
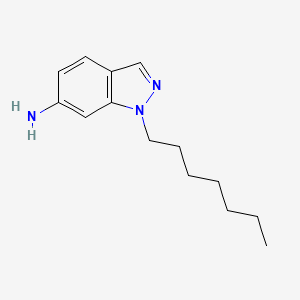
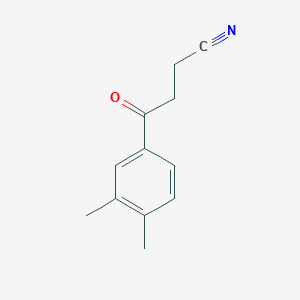
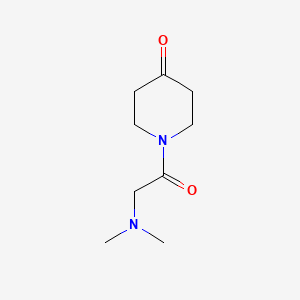
![2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1386449.png)
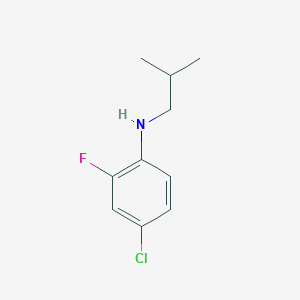
![N-Methyl-N-[(5-nitro-2-furyl)methyl]amine](/img/structure/B1386453.png)

![{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine](/img/structure/B1386458.png)
![N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine](/img/structure/B1386459.png)
![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)
![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1386461.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)
